![molecular formula C20H16BrN5O4 B3020813 2-(3-bromo-4-hydroxy-5-methoxyphenyl)-8-oxo-9-(p-tolyl)-8,9-dihydro-7H-purine-6-carboxamide CAS No. 863502-08-3](/img/structure/B3020813.png)
2-(3-bromo-4-hydroxy-5-methoxyphenyl)-8-oxo-9-(p-tolyl)-8,9-dihydro-7H-purine-6-carboxamide
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Overview
Description
2-(3-bromo-4-hydroxy-5-methoxyphenyl)-8-oxo-9-(p-tolyl)-8,9-dihydro-7H-purine-6-carboxamide is a useful research compound. Its molecular formula is C20H16BrN5O4 and its molecular weight is 470.283. The purity is usually 95%.
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Biological Activity
The compound 2-(3-bromo-4-hydroxy-5-methoxyphenyl)-8-oxo-9-(p-tolyl)-8,9-dihydro-7H-purine-6-carboxamide is a member of the purine derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific compound, highlighting its potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a brominated phenolic group, a methoxy group, and a purine core, which are known to contribute to the compound's biological properties.
Anticancer Activity
Recent studies have indicated that purine derivatives can exhibit significant anticancer properties. For instance, compounds similar to This compound have shown cytotoxic effects against various cancer cell lines. In a study evaluating structural analogs, compounds with similar moieties demonstrated IC50 values ranging from 0.39 µM to 3.79 µM against cancer cell lines such as MCF7 and HCT116, indicating potent antiproliferative effects .
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound A | MCF7 | 0.46 |
Compound B | HCT116 | 0.39 |
Compound C | A549 | 26 |
Anti-inflammatory Effects
The anti-inflammatory properties of purine derivatives are also well-documented. The compound's structural features may inhibit key inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This mechanism is supported by studies that show similar compounds effectively modulating inflammation markers in vitro .
Antimicrobial Activity
Preliminary investigations into the antimicrobial activity of this compound have suggested potential efficacy against a range of bacterial strains. The presence of hydroxyl and methoxy groups in its structure may enhance its interaction with microbial membranes, leading to bactericidal effects. For example, related compounds have shown moderate to strong activity against Salmonella typhi and Bacillus subtilis .
The biological activity of This compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cancer cell proliferation and inflammation.
- DNA Interaction : Similar purine derivatives have been shown to intercalate with DNA, disrupting replication and transcription processes.
- Cytokine Modulation : By influencing cytokine production, this compound may reduce inflammatory responses.
Case Studies and Research Findings
In a notable case study, researchers synthesized a series of purine derivatives and evaluated their biological activities. Among these derivatives, one exhibited an IC50 value of 0.71 µM against HepG2 cell lines, showcasing significant anticancer potential . Another study highlighted the effectiveness of related compounds in inhibiting Aurora-A kinase activity, a critical target in cancer therapy .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Numerous studies have indicated that purine derivatives exhibit significant anticancer properties. The compound has been evaluated for its ability to induce apoptosis in cancer cells. Research suggests that it may function as an inhibitor of tubulin polymerization, a mechanism similar to other known anticancer agents like paclitaxel. In a study assessing the effects of various pyranoquinolones on microtubule formation, the compound demonstrated a potent destabilizing effect on microtubules, indicating its potential as a chemotherapeutic agent .
2. Enzyme Inhibition
The compound has also been investigated for its role as an enzyme inhibitor. Specifically, it has shown promise in inhibiting enzymes involved in nucleic acid metabolism, which could be beneficial for developing antiviral therapies. The structural characteristics of this compound allow it to interact effectively with target enzymes, thereby disrupting their activity and potentially leading to therapeutic effects against viral infections .
Case Study 1: Antitumor Mechanism
A study focused on the structural simplification of bioactive natural products found that derivatives similar to 2-(3-bromo-4-hydroxy-5-methoxyphenyl)-8-oxo-9-(p-tolyl)-8,9-dihydro-7H-purine-6-carboxamide exhibited significant cytotoxicity against various cancer cell lines. The presence of the bromo and methoxy groups was crucial for enhancing biological activity. The research highlighted the need for further investigation into the structure-activity relationship (SAR) of these compounds .
Case Study 2: Inhibition of Tubulin Polymerization
In another investigation, the effects of this compound on tubulin polymerization were analyzed using fluorescence microscopy. Results indicated that it inhibited microtubule formation more effectively than some established drugs, suggesting its potential use as a lead compound in developing new anticancer therapies. The study emphasized the importance of further optimizing the chemical structure to enhance potency and selectivity .
Data Table: Biological Activities of Related Compounds
Properties
IUPAC Name |
2-(3-bromo-4-hydroxy-5-methoxyphenyl)-9-(4-methylphenyl)-8-oxo-7H-purine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrN5O4/c1-9-3-5-11(6-4-9)26-19-15(24-20(26)29)14(17(22)28)23-18(25-19)10-7-12(21)16(27)13(8-10)30-2/h3-8,27H,1-2H3,(H2,22,28)(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWOPLXPJKBJNPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC(=C(C(=C4)Br)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrN5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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